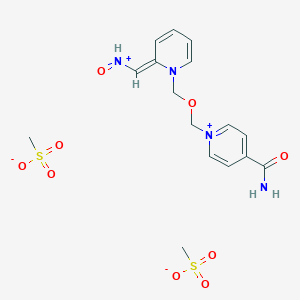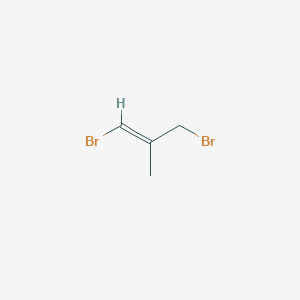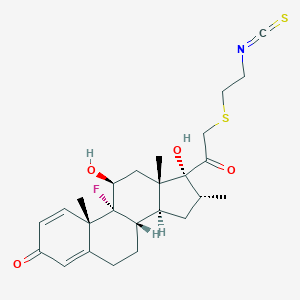
Dexamethasone 21-(beta-isothiocyanatoethyl)thioether
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dexamethasone 21-(beta-isothiocyanatoethyl)thioether is a synthetic glucocorticoid drug that is widely used in scientific research for its anti-inflammatory and immunosuppressive properties. It is a modified form of dexamethasone, a commonly prescribed corticosteroid medication for the treatment of various inflammatory and autoimmune conditions. Dexamethasone 21-(beta-isothiocyanatoethyl)thioether is a potent and selective agonist of the glucocorticoid receptor, which regulates the expression of numerous genes involved in immune and inflammatory responses.
Mecanismo De Acción
Dexamethasone 21-(beta-isothiocyanatoethyl)thioether exerts its anti-inflammatory and immunosuppressive effects by binding to the glucocorticoid receptor and modulating the expression of genes involved in immune and inflammatory responses. It inhibits the production of pro-inflammatory cytokines such as interleukin-1 and tumor necrosis factor-alpha, while promoting the expression of anti-inflammatory cytokines such as interleukin-10. It also suppresses the activation and proliferation of immune cells such as T cells and B cells, which play a key role in autoimmune and inflammatory diseases.
Efectos Bioquímicos Y Fisiológicos
Dexamethasone 21-(beta-isothiocyanatoethyl)thioether has been shown to have a number of biochemical and physiological effects in various cell types and tissues. It can induce apoptosis in cancer cells, inhibit angiogenesis, and modulate the expression of genes involved in glucose metabolism and lipid metabolism. It can also affect the function of the hypothalamic-pituitary-adrenal axis, which regulates the body's response to stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Dexamethasone 21-(beta-isothiocyanatoethyl)thioether has several advantages for use in laboratory experiments. It is a potent and selective agonist of the glucocorticoid receptor, which allows for precise control of gene expression. It is also stable and bioavailable, which facilitates its use in in vivo experiments. However, it has some limitations, including potential off-target effects and the need for careful dose optimization to avoid toxicity.
Direcciones Futuras
There are several future directions for research on dexamethasone 21-(beta-isothiocyanatoethyl)thioether. One area of interest is the development of novel derivatives with improved pharmacokinetic and pharmacodynamic properties. Another area is the investigation of the role of glucocorticoid signaling in cancer progression and metastasis, and the potential use of dexamethasone 21-(beta-isothiocyanatoethyl)thioether as a therapeutic agent in cancer treatment. Additionally, further studies are needed to elucidate the mechanisms underlying the effects of dexamethasone 21-(beta-isothiocyanatoethyl)thioether on glucose and lipid metabolism, and to explore its potential use in the treatment of metabolic disorders such as diabetes and obesity.
Métodos De Síntesis
The synthesis of dexamethasone 21-(beta-isothiocyanatoethyl)thioether involves the reaction of dexamethasone with beta-isothiocyanatoethylthiol in the presence of a catalyst such as triethylamine. The resulting product is a thioether derivative of dexamethasone, which exhibits enhanced stability and bioavailability compared to the parent compound.
Aplicaciones Científicas De Investigación
Dexamethasone 21-(beta-isothiocyanatoethyl)thioether is widely used in scientific research for its anti-inflammatory and immunosuppressive properties. It has been shown to be effective in the treatment of various inflammatory and autoimmune diseases, including rheumatoid arthritis, asthma, and inflammatory bowel disease. It is also used in cancer research to study the role of glucocorticoid signaling in tumor growth and metastasis.
Propiedades
Número CAS |
131567-23-2 |
|---|---|
Nombre del producto |
Dexamethasone 21-(beta-isothiocyanatoethyl)thioether |
Fórmula molecular |
C25H32FNO4S2 |
Peso molecular |
493.7 g/mol |
Nombre IUPAC |
(8S,9R,10S,11S,13S,14S,16R,17R)-9-fluoro-11,17-dihydroxy-17-[2-(2-isothiocyanatoethylsulfanyl)acetyl]-10,13,16-trimethyl-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C25H32FNO4S2/c1-15-10-19-18-5-4-16-11-17(28)6-7-22(16,2)24(18,26)20(29)12-23(19,3)25(15,31)21(30)13-33-9-8-27-14-32/h6-7,11,15,18-20,29,31H,4-5,8-10,12-13H2,1-3H3/t15-,18+,19+,20+,22+,23+,24+,25+/m1/s1 |
Clave InChI |
WTZZZLTVUGGSLC-DCWIGXARSA-N |
SMILES isomérico |
C[C@@H]1C[C@H]2[C@@H]3CCC4=CC(=O)C=C[C@@]4([C@]3([C@H](C[C@@]2([C@]1(C(=O)CSCCN=C=S)O)C)O)F)C |
SMILES |
CC1CC2C3CCC4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)CSCCN=C=S)O)C)O)F)C |
SMILES canónico |
CC1CC2C3CCC4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)CSCCN=C=S)O)C)O)F)C |
Sinónimos |
Dex-NCS dexamethasone 21-(beta-isothiocyanatoethyl)thioethe |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



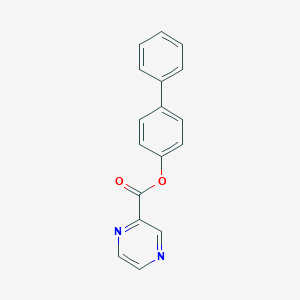
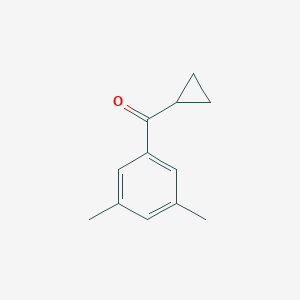
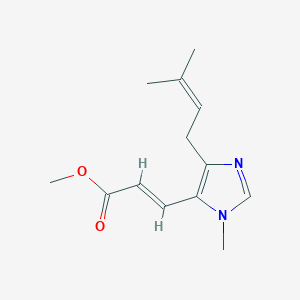
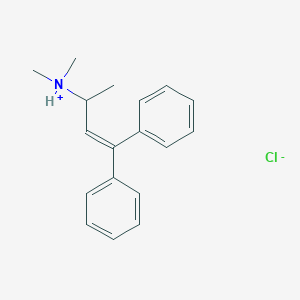
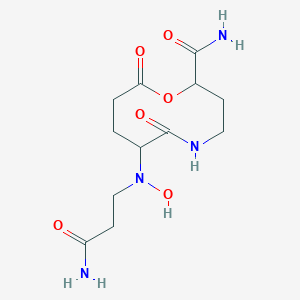
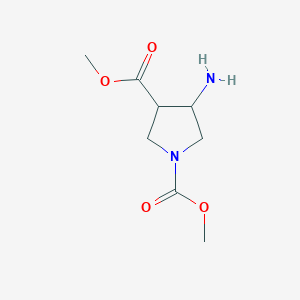
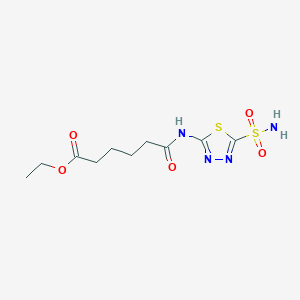
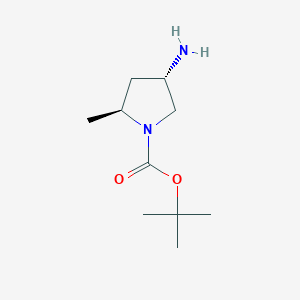
![1H-isoindole-1,3(2H)-dione, 2-(4'-amino[1,1'-biphenyl]-4-yl)-](/img/structure/B141706.png)
![(1S,9R,10S)-17-(Cyclobutylmethyl)-4-methoxy-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-trien-10-ol](/img/structure/B141711.png)
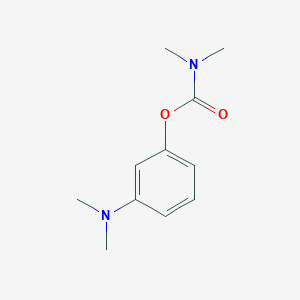
![(6-Nitrooxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3-yl) 5-fluoropyridine-3-carboxylate](/img/structure/B141720.png)
